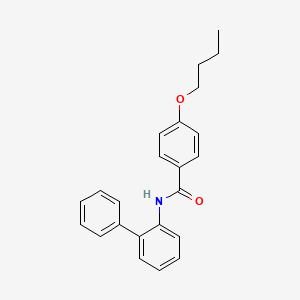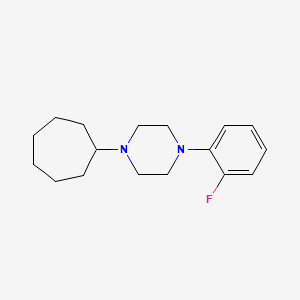![molecular formula C18H21ClN2O3 B5055191 N-[2-(4-tert-butylphenoxy)ethyl]-5-chloro-2-nitroaniline](/img/structure/B5055191.png)
N-[2-(4-tert-butylphenoxy)ethyl]-5-chloro-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-tert-butylphenoxy)ethyl]-5-chloro-2-nitroaniline, also known as BN82002, is a chemical compound used in scientific research. It is a member of the nitroaniline family of compounds, which are known to have various biological activities. BN82002 has been found to have potential therapeutic uses, particularly in the treatment of cancer.
Mecanismo De Acción
The mechanism of action of N-[2-(4-tert-butylphenoxy)ethyl]-5-chloro-2-nitroaniline is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cancer cell growth and proliferation. It may also act as an antioxidant, protecting cells from damage caused by oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that N-[2-(4-tert-butylphenoxy)ethyl]-5-chloro-2-nitroaniline can induce apoptosis (programmed cell death) in cancer cells, while having minimal effects on normal cells. It has also been shown to inhibit the growth and migration of cancer cells. In addition, N-[2-(4-tert-butylphenoxy)ethyl]-5-chloro-2-nitroaniline has been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(4-tert-butylphenoxy)ethyl]-5-chloro-2-nitroaniline in lab experiments is its high potency, which allows for the use of lower concentrations in experiments. However, its low solubility in water can make it difficult to work with in certain experimental setups. In addition, further studies are needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several potential future directions for research on N-[2-(4-tert-butylphenoxy)ethyl]-5-chloro-2-nitroaniline. One area of interest is its use in combination with other anticancer drugs, to enhance their effectiveness. Another area of research could be the development of more soluble forms of the compound, to improve its usability in lab experiments. Finally, further studies are needed to fully understand the biochemical and physiological effects of N-[2-(4-tert-butylphenoxy)ethyl]-5-chloro-2-nitroaniline, and its potential therapeutic uses in the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-[2-(4-tert-butylphenoxy)ethyl]-5-chloro-2-nitroaniline involves the reaction of 5-chloro-2-nitroaniline with 4-tert-butylphenol in the presence of an acid catalyst. The resulting product is then treated with ethylene oxide to form the final compound. The synthesis method has been optimized to produce high yields of N-[2-(4-tert-butylphenoxy)ethyl]-5-chloro-2-nitroaniline with good purity.
Aplicaciones Científicas De Investigación
N-[2-(4-tert-butylphenoxy)ethyl]-5-chloro-2-nitroaniline has been extensively studied for its potential therapeutic uses. It has been found to have anticancer activity, particularly against breast cancer cells. In addition, N-[2-(4-tert-butylphenoxy)ethyl]-5-chloro-2-nitroaniline has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various diseases.
Propiedades
IUPAC Name |
N-[2-(4-tert-butylphenoxy)ethyl]-5-chloro-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3/c1-18(2,3)13-4-7-15(8-5-13)24-11-10-20-16-12-14(19)6-9-17(16)21(22)23/h4-9,12,20H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZWOJBHWRUGFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCNC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dichlorophenyl)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5055108.png)
![1-(4-bromophenyl)-5-[(2,7-dimethoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5055112.png)
![2-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5055116.png)

![1-(3-methylbenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B5055122.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B5055130.png)
![3-{[(4-chlorophenyl)amino]methyl}-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5055136.png)




![N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}benzamide](/img/structure/B5055171.png)
![N-(2,5-dimethylphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5055184.png)
![2-[(4-chlorobenzyl)thio]-N-{2-[(2-furylmethyl)thio]ethyl}acetamide](/img/structure/B5055195.png)